1-[(1S)-1-azidoethyl]-2,4-difluorobenzene
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Overview
Description
1-[(1S)-1-azidoethyl]-2,4-difluorobenzene is an organic compound with the molecular formula C8H7F2N3 It is characterized by the presence of an azido group (-N3) attached to an ethyl group, which is further connected to a difluorobenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1S)-1-azidoethyl]-2,4-difluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4-difluorobenzene.
Formation of Ethyl Intermediate: The 2,4-difluorobenzene undergoes a Friedel-Crafts alkylation reaction with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form 1-ethyl-2,4-difluorobenzene.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow reactions, use of more efficient catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(1S)-1-azidoethyl]-2,4-difluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents like LiAlH4 or hydrogen gas with a palladium catalyst.
Cycloaddition: Alkynes in the presence of a copper(I) catalyst for click chemistry.
Major Products
Substitution: Formation of substituted derivatives with amines or thiols.
Reduction: Formation of 1-[(1S)-1-aminoethyl]-2,4-difluorobenzene.
Cycloaddition: Formation of 1,2,3-triazole derivatives.
Scientific Research Applications
1-[(1S)-1-azidoethyl]-2,4-difluorobenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in bioconjugation techniques, such as click chemistry, to label biomolecules.
Medicine: Potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(1S)-1-azidoethyl]-2,4-difluorobenzene depends on the specific chemical reactions it undergoes. For example, in click chemistry, the azido group reacts with alkynes to form stable triazole rings. This reaction is highly specific and efficient, making it useful for labeling and tracking biomolecules in biological systems .
Comparison with Similar Compounds
Similar Compounds
1-azido-2,4-difluorobenzene: Lacks the ethyl group, making it less versatile in certain synthetic applications.
1-[(1S)-1-azidoethyl]-4-fluorobenzene: Contains only one fluorine atom, which may affect its reactivity and properties.
1-[(1S)-1-azidoethyl]-2,6-difluorobenzene: The position of the fluorine atoms differs, potentially altering its chemical behavior.
Uniqueness
1-[(1S)-1-azidoethyl]-2,4-difluorobenzene is unique due to the specific arrangement of the azido and difluorobenzene groups, which confer distinct reactivity and properties. This makes it particularly useful in applications requiring precise chemical modifications and labeling.
Properties
Molecular Formula |
C8H7F2N3 |
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Molecular Weight |
183.16 g/mol |
IUPAC Name |
1-[(1S)-1-azidoethyl]-2,4-difluorobenzene |
InChI |
InChI=1S/C8H7F2N3/c1-5(12-13-11)7-3-2-6(9)4-8(7)10/h2-5H,1H3/t5-/m0/s1 |
InChI Key |
JAEGWSJEPSPNCH-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)F)F)N=[N+]=[N-] |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)F)N=[N+]=[N-] |
Origin of Product |
United States |
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